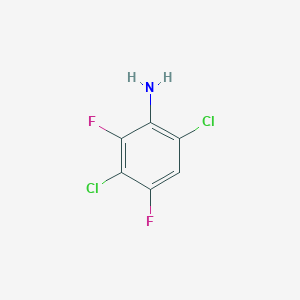

3,6-Dichloro-2,4-difluoroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,6-dichloro-2,4-difluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F2N/c7-2-1-3(9)4(8)5(10)6(2)11/h1H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEOKETXBHUDSLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)N)F)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301279665 | |

| Record name | Benzenamine, 3,6-dichloro-2,4-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301279665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803717-56-7 | |

| Record name | Benzenamine, 3,6-dichloro-2,4-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803717-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 3,6-dichloro-2,4-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301279665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 3,5-Dichloro-2,4-difluoroaniline (CAS Number: 83121-15-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-dichloro-2,4-difluoroaniline, a key chemical intermediate with the CAS number 83121-15-7. The document details its physicochemical properties, synthesis, and primary applications, with a focus on its role in the agrochemical industry. Safety and handling procedures are also outlined. This guide is intended to be a valuable resource for professionals in chemical synthesis and drug development.

Chemical Identity and Physical Properties

3,5-Dichloro-2,4-difluoroaniline is a halogenated aniline derivative. Its structure features a benzene ring substituted with two chlorine atoms, two fluorine atoms, and an amino group. This substitution pattern imparts specific reactivity and properties to the molecule, making it a valuable building block in organic synthesis.[1]

Table 1: Physicochemical Properties of 3,5-Dichloro-2,4-difluoroaniline

| Property | Value | Reference(s) |

| CAS Number | 83121-15-7 | [2] |

| Molecular Formula | C₆H₃Cl₂F₂N | [2] |

| Molecular Weight | 197.99 g/mol | [2] |

| Melting Point | 75 °C | [3] |

| Boiling Point | 268.1 °C at 760 mmHg | [3] |

| Density | 1.596 g/cm³ | [3] |

| Appearance | White to gray to brown powder/crystal | |

| Solubility | Soluble in methanol. | [3] |

| Flash Point | 116 °C | [3] |

Synthesis

The primary route for the synthesis of 3,5-dichloro-2,4-difluoroaniline is through the reduction of its nitro precursor, 3,5-dichloro-2,4-difluoronitrobenzene.[4]

Experimental Protocol: Reduction of 3,5-dichloro-2,4-difluoronitrobenzene

This protocol is based on established patent literature and provides a general method for the synthesis of 3,5-dichloro-2,4-difluoroaniline.

Materials:

-

3,5-dichloro-2,4-difluoronitrobenzene

-

Dimethylformamide (DMF)

-

Raney Nickel catalyst

-

Hydrogen gas

-

Autoclave

-

Filtration apparatus

-

Rotary evaporator or distillation setup

Procedure:

-

In a high-pressure autoclave, combine 22.8 g (0.1 mol) of 3,5-dichloro-2,4-difluoronitrobenzene, 80 mL of DMF, and 8 g of Raney Nickel catalyst.[4]

-

Seal the autoclave and purge with hydrogen gas to remove air.

-

Pressurize the autoclave with hydrogen gas to 1.25 MPa.[4]

-

Heat the reaction mixture to 50°C with stirring.[4]

-

Maintain these conditions for 3 hours, monitoring hydrogen uptake to determine reaction completion.[4]

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to remove the Raney Nickel catalyst.

-

The filtrate, containing the product dissolved in DMF, is then subjected to reduced pressure distillation to remove the solvent and isolate the crude 3,5-dichloro-2,4-difluoroaniline.[4]

-

Further purification can be achieved by recrystallization or vacuum distillation.

Workflow for the Synthesis of 3,5-Dichloro-2,4-difluoroaniline

Caption: Synthetic route to 3,5-dichloro-2,4-difluoroaniline.

Spectral Data

-

¹H NMR: The spectrum is expected to show a broad singlet for the -NH₂ protons and a triplet for the aromatic proton due to coupling with the adjacent fluorine atoms.

-

¹³C NMR: The spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine and fluorine substituents. Carbon-fluorine coupling will be observed.

-

¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms.

-

IR Spectroscopy: Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching will be present. The C-Cl and C-F stretching vibrations will appear in the fingerprint region.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 197, with characteristic isotopic patterns for the two chlorine atoms (M+2 and M+4 peaks).

Applications in Agrochemicals and Drug Development

The primary application of 3,5-dichloro-2,4-difluoroaniline is as a crucial intermediate in the synthesis of the insecticide Teflubenzuron.[5][6]

Synthesis of Teflubenzuron

Teflubenzuron is synthesized through the reaction of 3,5-dichloro-2,4-difluoroaniline with 2,6-difluorobenzoyl isocyanate.[4]

Logical Relationship in Teflubenzuron Synthesis

Caption: Synthesis of Teflubenzuron from its precursors.

Mechanism of Action of Teflubenzuron

Teflubenzuron belongs to the benzoylurea class of insecticides and acts as an insect growth regulator. Its mechanism of action involves the inhibition of chitin biosynthesis.[5][7] Chitin is a vital component of the insect exoskeleton. By disrupting chitin synthesis, Teflubenzuron interferes with the molting process, leading to the death of insect larvae.[5][7] This targeted mode of action makes it effective against a wide range of agricultural pests.[5][7]

Currently, there is limited publicly available information regarding the direct biological activity or involvement in specific signaling pathways of 3,5-dichloro-2,4-difluoroaniline itself. Its primary role in a biological context is as a precursor to the active insecticide, Teflubenzuron.

Safety and Handling

3,5-Dichloro-2,4-difluoroaniline is a hazardous chemical and should be handled with appropriate safety precautions.

Table 2: Hazard Information

| Hazard Statement | Precautionary Statement |

| Harmful if swallowed.[8] | Wash skin thoroughly after handling.[8] |

| Toxic in contact with skin or if inhaled.[8] | Do not eat, drink or smoke when using this product.[8] |

| Toxic to aquatic life with long lasting effects.[8] | Use only outdoors or in a well-ventilated area.[8] |

| Avoid release to the environment.[8] | |

| Wear protective gloves/ protective clothing.[8] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

Handling and Storage:

-

Work under a chemical fume hood.[9]

-

Avoid breathing dust.[8]

-

Keep the container tightly closed in a dry and well-ventilated place.[8]

-

Store locked up.[8]

In case of accidental exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.[9][10]

Conclusion

3,5-Dichloro-2,4-difluoroaniline (CAS: 83121-15-7) is a significant chemical intermediate, primarily utilized in the synthesis of the insecticide Teflubenzuron. This guide has provided a detailed overview of its chemical and physical properties, a representative synthetic protocol, and essential safety information. While its direct biological activity is not extensively documented, its role as a precursor to a potent insect growth regulator highlights its importance in the agrochemical industry. Further research into the potential biological effects of this compound could be a subject of future studies.

References

- 1. chemimpex.com [chemimpex.com]

- 2. labproinc.com [labproinc.com]

- 3. 3,5-Dichloro-2,4-difluoroaniline|lookchem [lookchem.com]

- 4. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. fao.org [fao.org]

- 7. nbinno.com [nbinno.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Technical Guide: Physicochemical Properties of Halogenated Anilines

To the intended audience of researchers, scientists, and drug development professionals: This document provides a detailed overview of the physicochemical properties of a specific halogenated aniline.

Important Note on the Target Compound: Initial searches for "3,6-dichloro-2,4-difluoroaniline" did not yield any publicly available data regarding its physicochemical properties, synthesis, or biological activity. This suggests that this specific isomer is either not well-characterized or is not commonly synthesized.

Therefore, this guide will focus on the closely related and well-documented isomer, 3,5-dichloro-2,4-difluoroaniline (CAS Number: 83121-15-7) . The data presented below pertains exclusively to this compound and should be considered as a reference for a polysubstituted dichloro-difluoroaniline.

Physicochemical Properties of 3,5-dichloro-2,4-difluoroaniline

The following table summarizes the key physicochemical properties of 3,5-dichloro-2,4-difluoroaniline.

| Property | Value | Source |

| CAS Number | 83121-15-7 | [1] |

| Molecular Formula | C₆H₃Cl₂F₂N | [2] |

| Molecular Weight | 197.999 g/mol | [2] |

| Melting Point | 75 °C | [2] |

| Boiling Point | 268.1 °C at 760 mmHg | [2] |

| Density | 1.596 g/cm³ | [2] |

| Solubility | Soluble in Methanol | [2] |

| pKa (Predicted) | 1.15 ± 0.10 | [2] |

| LogP (Predicted) | 3.435 | [2] |

| Vapor Pressure | 0.00784 mmHg at 25°C | [2] |

| Flash Point | 116 °C | [2] |

| Refractive Index | 1.562 | [2] |

Synthesis and Experimental Protocols

A common synthetic route to 3,5-dichloro-2,4-difluoroaniline involves the reduction of a nitrobenzene precursor.[3]

Synthesis of 3,5-dichloro-2,4-difluoroaniline from 3,5-dichloro-2,4-difluoronitrobenzene[3]

This process involves the hydrogenation of 3,5-dichloro-2,4-difluoronitrobenzene.

Experimental Protocol:

-

Reaction Setup: In a high-pressure reaction vessel, combine 22.8g (0.1 mol) of 3,5-dichloro-2,4-difluoronitrobenzene, 80 mL of Dimethylformamide (DMF), and 8g of Raney Nickel catalyst.

-

Hydrogenation: Seal the vessel and introduce hydrogen gas to a pressure of 1.25 MPa.

-

Reaction Conditions: Heat the mixture to 50°C and maintain the reaction for 3 hours with stirring.

-

Work-up: After cooling the reaction mixture, filter to remove the Raney Nickel catalyst.

-

Isolation: The filtrate is subjected to reduced pressure distillation to yield 3,5-dichloro-2,4-difluoroaniline.

Below is a diagram illustrating the synthesis workflow.

Caption: Synthesis workflow for 3,5-dichloro-2,4-difluoroaniline.

Biological Activity and Signaling Pathways

Currently, there is limited specific information in the searched results regarding the biological activity or associated signaling pathways for 3,5-dichloro-2,4-difluoroaniline. Halogenated anilines, in general, are known to be important intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, the related compound 2,4-difluoroaniline is used in the development of anti-cancer and anti-inflammatory drugs.[4]

The synthesis of teflubenzuron, an insecticide, utilizes 3,5-dichloro-2,4-difluoroaniline as a key intermediate.[3] This suggests its role as a building block in the creation of biologically active molecules.

The logical relationship for its use as an intermediate is outlined below.

References

Spectral Analysis of 3,6-dichloro-2,4-difluoroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 3,6-dichloro-2,4-difluoroaniline, a halogenated aromatic amine of interest in medicinal chemistry and material science. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established spectroscopic principles and analysis of structurally related molecules. It also outlines the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectral Data

The following tables summarize the anticipated spectral characteristics of this compound. These predictions are derived from the known influence of chloro, fluoro, and amino substituents on the aniline scaffold.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 | 7.0 - 7.5 | t | J(H-F) ≈ 8-10 |

| -NH₂ | 4.0 - 5.0 | br s | - |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| C-1 (C-NH₂) | 140 - 145 | t | J(C-F) ≈ 3-5 |

| C-2 (C-F) | 150 - 155 (d) | d | J(C-F) ≈ 240-250 |

| C-3 (C-Cl) | 115 - 120 | d | J(C-F) ≈ 20-25 |

| C-4 (C-F) | 155 - 160 (d) | d | J(C-F) ≈ 245-255 |

| C-5 | 110 - 115 | dd | J(C-F) ≈ 20-25, J(C-F) ≈ 3-5 |

| C-6 (C-Cl) | 120 - 125 | d | J(C-F) ≈ 3-5 |

| ¹⁹F NMR | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| F-2 | -120 to -130 | d | J(F-F) ≈ 15-20 |

| F-4 | -110 to -120 | d | J(F-F) ≈ 15-20 |

Disclaimer: These are predicted values and may differ from experimental results.

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C=C (aromatic) | Stretch | 1600 - 1650 |

| N-H | Bend | 1550 - 1650 |

| C-F | Stretch | 1100 - 1300 |

| C-Cl | Stretch | 700 - 850 |

Table 3: Predicted Mass Spectrometry (MS) Data

| Ion | Predicted m/z | Relative Abundance | Notes |

| [M]⁺ | 197, 199, 201 | High | Molecular ion peak cluster due to chlorine isotopes (³⁵Cl and ³⁷Cl). The isotopic pattern for two chlorine atoms (9:6:1) will be characteristic. |

| [M-Cl]⁺ | 162, 164 | Moderate | Fragment ion from the loss of a chlorine atom. |

| [M-HCl]⁺ | 161, 163 | Moderate | Fragment ion from the loss of HCl. |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectral data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-20 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solvent should be chosen based on the solubility of the compound and to avoid interference with the analyte's signals.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR : Acquire the spectrum using proton decoupling to simplify the spectrum to singlets for each carbon (unless specific coupling information is desired). A larger number of scans will be required compared to ¹H NMR.

-

¹⁹F NMR : Acquire the spectrum with appropriate spectral width to cover the expected chemical shift range for aromatic fluorine atoms.

-

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (for ¹H and ¹³C NMR) or an appropriate internal/external standard.

Infrared (IR) Spectroscopy

-

Sample Preparation : For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : Collect a background spectrum of the empty sample holder (or clean ATR crystal). Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000-400 cm⁻¹.

-

Data Processing : The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. Common techniques include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for LC-MS, or direct infusion. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample would be injected into the GC, which separates it before it enters the mass spectrometer.

-

Ionization : Electron Impact (EI) is a common ionization method for GC-MS that provides characteristic fragmentation patterns. ESI and APCI are softer ionization techniques often used in LC-MS that typically yield the molecular ion.

-

Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a novel chemical entity like this compound.

Caption: Logical workflow for the synthesis, purification, and structural elucidation of this compound using key spectroscopic techniques.

Technical Guidance for Determining the Solubility of 3,6-dichloro-2,4-difluoroaniline in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 3,6-dichloro-2,4-difluoroaniline, a key parameter for its application in research and development, particularly in pharmaceutical and chemical synthesis. Due to the current absence of publicly available quantitative solubility data for this compound in common organic solvents, this document provides detailed experimental protocols to enable researchers to determine these values. The methodologies described herein are established and robust, including gravimetric analysis and spectrophotometric methods (UV-Vis and HPLC), ensuring the generation of accurate and reproducible data. This guide also includes templates for data presentation and visual workflows to aid in experimental design and execution.

Introduction

This guide, therefore, presents two standard and reliable methods for the experimental determination of the solubility of this compound.

Experimental Protocols for Solubility Determination

The following sections detail the protocols for two widely accepted methods for determining the solubility of a solid compound in an organic solvent.

Gravimetric Method

The gravimetric method is a direct and straightforward technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Table 1: Experimental Protocol for Gravimetric Solubility Determination

| Step | Procedure | Detailed Instructions |

| 1 | Preparation of Saturated Solution | Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-capped vial). The presence of undissolved solid is crucial to ensure saturation. |

| 2 | Equilibration | Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or rotator is recommended. |

| 3 | Phase Separation | Allow the undissolved solid to settle. Centrifugation can be used to accelerate this process. |

| 4 | Sample Withdrawal | Carefully withdraw a known volume of the clear supernatant using a calibrated pipette, ensuring no solid particles are transferred. |

| 5 | Solvent Evaporation | Transfer the supernatant to a pre-weighed, dry container (e.g., an evaporating dish or a vial). Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute. |

| 6 | Drying and Weighing | Dry the residue to a constant weight in a vacuum oven. The final weight of the container with the dried solute is recorded. |

| 7 | Calculation | The solubility is calculated using the following formula: Solubility (g/L) = (Mass of dried solute (g)) / (Volume of supernatant withdrawn (L)) |

Spectrophotometric Method (UV-Vis or HPLC)

Spectrophotometric methods offer a more sensitive and often faster alternative to the gravimetric method, especially for compounds with low solubility. These methods rely on the Beer-Lambert law, which relates the absorbance of a solution to the concentration of the analyte. A calibration curve must first be established.

Table 2: Experimental Protocol for Spectrophotometric Solubility Determination

| Step | Procedure | Detailed Instructions |

| 1 | Preparation of Standard Solutions | Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent. |

| 2 | Generation of Calibration Curve | Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer, or determine the peak area using an HPLC system. Plot a graph of absorbance/peak area versus concentration to generate a calibration curve. |

| 3 | Preparation of Saturated Solution | Prepare a saturated solution and allow it to equilibrate as described in the gravimetric method (Steps 1-3). |

| 4 | Sample Withdrawal and Dilution | Withdraw a known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the concentration within the linear range of the calibration curve. |

| 5 | Analysis | Measure the absorbance or peak area of the diluted sample. |

| 6 | Calculation | Determine the concentration of the diluted sample from the calibration curve. The solubility of the saturated solution is then calculated by multiplying this concentration by the dilution factor. |

Data Presentation

Quantitative solubility data should be recorded in a structured format to allow for easy comparison across different solvents and temperatures.

Table 3: Template for Recording Solubility Data of this compound

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |

| Methanol | 25 | |||

| Ethanol | 25 | |||

| Acetone | 25 | |||

| Ethyl Acetate | 25 | |||

| Dichloromethane | 25 | |||

| Toluene | 25 | |||

| User Defined |

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Workflow for Spectrophotometric Solubility Determination.

Conclusion

While direct solubility data for this compound in organic solvents is not currently available, this guide provides the necessary protocols for researchers to generate this crucial information. The gravimetric and spectrophotometric methods are robust and widely applicable, and their careful implementation will yield reliable data to support ongoing research and development efforts. It is recommended that solubility be determined in a range of solvents with varying polarities to obtain a comprehensive solubility profile.

An In-Depth Technical Guide to the Synthesis of 3,6-dichloro-2,4-difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic pathway for 3,6-dichloro-2,4-difluoroaniline, a halogenated aniline of interest in pharmaceutical and agrochemical research. The synthesis is presented as a multi-step process commencing with the commercially available starting material, 2,4-difluoroaniline. The core of this synthetic route involves the protection of the reactive amino group, followed by a regioselective chlorination and subsequent deprotection to yield the final product.

Proposed Synthesis Pathway

The synthesis of this compound can be strategically approached in three primary stages:

-

Acetylation of 2,4-difluoroaniline: Protection of the amino group as an acetanilide to modulate its reactivity and directing effects in the subsequent electrophilic substitution.

-

Chlorination of N-(2,4-difluorophenyl)acetamide: Introduction of two chlorine atoms at the 3- and 6-positions of the protected aniline.

-

Hydrolysis of N-(3,6-dichloro-2,4-difluorophenyl)acetamide: Deprotection of the acetamido group to furnish the target this compound.

This proposed pathway is illustrated in the following workflow diagram:

Experimental Protocols

The following sections provide detailed experimental methodologies for each step of the proposed synthesis.

Step 1: Acetylation of 2,4-difluoroaniline

The initial step involves the protection of the amino group of 2,4-difluoroaniline by acetylation with acetic anhydride. This reaction is typically carried out in the presence of a base, such as sodium acetate, to neutralize the acetic acid byproduct.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-difluoroaniline in a suitable solvent, such as glacial acetic acid or a mixture of water and hydrochloric acid.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with continuous stirring.

-

After the addition of acetic anhydride, add a solution of sodium acetate in water to the reaction mixture.

-

Continue stirring in the ice bath for a specified period to allow for the precipitation of the product, N-(2,4-difluorophenyl)acetamide.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol.

Quantitative Data:

| Parameter | Value |

| Starting Material | 2,4-Difluoroaniline |

| Reagents | Acetic anhydride, Sodium acetate |

| Solvent | Glacial acetic acid or Water/HCl |

| Reaction Temperature | 0-5 °C |

| Typical Yield | >90% |

Step 2: Chlorination of N-(2,4-difluorophenyl)acetamide

This is a critical step where the regioselectivity of the chlorination is paramount. The acetylamino group is an ortho,para-director, and the fluorine atoms also influence the position of electrophilic substitution. The desired product is the 3,6-dichloro isomer. This can be achieved using a suitable chlorinating agent, such as chlorine gas in acetic acid or N-chlorosuccinimide (NCS).

Experimental Protocol:

-

Dissolve N-(2,4-difluorophenyl)acetamide in a suitable solvent, such as glacial acetic acid.

-

Introduce the chlorinating agent (e.g., pass chlorine gas through the solution or add NCS portion-wise) at a controlled temperature, typically room temperature or slightly elevated.

-

Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by pouring the mixture into ice water.

-

Collect the precipitated product, N-(3,6-dichloro-2,4-difluorophenyl)acetamide, by vacuum filtration.

-

Wash the product with water to remove any remaining acid.

-

The crude product may require purification by recrystallization or column chromatography to isolate the desired isomer.

Quantitative Data:

| Parameter | Value |

| Starting Material | N-(2,4-difluorophenyl)acetamide |

| Reagents | Chlorine (Cl₂) or N-Chlorosuccinimide (NCS) |

| Solvent | Glacial acetic acid |

| Reaction Temperature | 25-50 °C |

| Expected Major Isomer | 3,6-dichloro |

| Typical Yield | Variable, dependent on regioselectivity |

Step 3: Hydrolysis of N-(3,6-dichloro-2,4-difluorophenyl)acetamide

The final step is the deprotection of the acetamido group to yield the target aniline. This is typically achieved by acid- or base-catalyzed hydrolysis.

Experimental Protocol:

-

Suspend N-(3,6-dichloro-2,4-difluorophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux and maintain for a period sufficient for complete hydrolysis, as monitored by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice water.

-

Neutralize the solution with a base, such as sodium hydroxide or sodium carbonate, to precipitate the free aniline.

-

Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The final product can be further purified by recrystallization or column chromatography.

Quantitative Data:

| Parameter | Value |

| Starting Material | N-(3,6-dichloro-2,4-difluorophenyl)acetamide |

| Reagents | Hydrochloric acid, Sodium hydroxide |

| Solvent | Ethanol, Water |

| Reaction Temperature | Reflux |

| Typical Yield | High |

Logical Relationships in Electrophilic Chlorination

The regiochemical outcome of the chlorination of N-(2,4-difluorophenyl)acetamide is governed by the directing effects of the substituents on the aromatic ring. The interplay between the activating, ortho,para-directing acetylamino group and the deactivating, ortho,para-directing fluorine atoms determines the positions of electrophilic attack.

Conclusion

The proposed synthesis pathway offers a viable route to this compound from readily available starting materials. The success of this synthesis hinges on the regioselective chlorination of the N-(2,4-difluorophenyl)acetamide intermediate. Further optimization of the chlorination conditions may be necessary to maximize the yield of the desired 3,6-dichloro isomer and minimize the formation of other isomers. The experimental protocols provided herein serve as a comprehensive guide for researchers and scientists in the fields of drug discovery and development.

An In-Depth Technical Guide to 3,5-Dichloro-2,4-difluoroaniline: Synthesis, Properties, and Applications

A Note on Isomeric Specificity: This technical guide focuses on 3,5-dichloro-2,4-difluoroaniline . Initial inquiries for "3,6-dichloro-2,4-difluoroaniline" did not yield significant information in scientific and patent literature, suggesting that 3,5-dichloro-2,4-difluoroaniline is the more common and industrially relevant isomer. It is presumed that this is the compound of interest for this technical guide.

Introduction

3,5-Dichloro-2,4-difluoroaniline is a halogenated aromatic amine that serves as a crucial intermediate in the synthesis of various agrochemicals. Its specific substitution pattern of chlorine and fluorine atoms on the aniline ring imparts unique chemical properties that are leveraged in the production of specialized pesticides. This guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of 3,5-dichloro-2,4-difluoroaniline, with a focus on its role in the manufacturing of the insecticide teflubenzuron.

History and Discovery

The history of 3,5-dichloro-2,4-difluoroaniline is intrinsically linked to the development of benzoylurea insecticides. While a specific date of discovery for the aniline itself is not prominently documented, its significance emerged with the need for advanced pesticide intermediates. Patents related to the synthesis of teflubenzuron, an insect growth regulator, began appearing in the late 20th century. These patents outline the synthesis of 3,5-dichloro-2,4-difluoroaniline as a key precursor, indicating that its industrial synthesis was developed to meet the demands of the agrochemical industry. The compound's development can be seen as a part of the broader advancements in fluorine chemistry and its application in creating highly effective and selective pesticides.

Synthesis of 3,5-Dichloro-2,4-difluoroaniline

The primary route for the synthesis of 3,5-dichloro-2,4-difluoroaniline involves a two-step process starting from 2,4-difluoronitrobenzene: chlorination followed by reduction.

Synthesis Pathway Overview

The general synthesis pathway can be visualized as follows:

Key Synthetic Steps and Quantitative Data

The synthesis involves two main reactions, with various reported conditions affecting yield and purity.

| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Chlorination | 2,4-Difluoronitrobenzene, Chlorine gas | Iodine | Concentrated H₂SO₄ | 120-160 | 6-8 | Not specified | [1] |

| Chlorination | 2,4-Difluoronitrobenzene, Chlorine gas | Iodine | Dimethyl sulfoxide (DMSO) | 120 | 6 | Not specified | [1] |

| Chlorination | 2,4-Difluoronitrobenzene, Chlorine gas | Iodine | Dimethylformamide (DMF) | 140 | 7 | Not specified | [1] |

| Reduction | 3,5-Dichloro-2,4-difluoronitrobenzene | Raney Nickel, H₂ | Dimethylformamide (DMF) | 50 | 3 | Not specified | [1] |

| Reduction | 3,5-Dichloro-2,4-difluoronitrobenzene | Palladium on Carbon, H₂ | Dimethylformamide (DMF) | Room Temp. | - | Not specified | [1] |

| Reduction | 3,5-Dichloro-2,4-difluoronitrobenzene | Iron powder, H₂ | - | - | - | Not specified | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication of synthetic procedures. The following are examples extracted from patent literature.

Synthesis of 3,5-Dichloro-2,4-difluoronitrobenzene

This protocol is based on the chlorination of 2,4-difluoronitrobenzene.

Procedure: In a reaction vessel, 2,4-difluoronitrobenzene is mixed with a catalytic amount of iodine and a polar solvent such as dimethyl sulfoxide (DMSO). The mixture is heated to a temperature between 120°C and 160°C.[1] Chlorine gas is then introduced into the reaction mixture, and the reaction is allowed to proceed for 6 to 8 hours.[1] After the reaction is complete, the mixture is cooled, and the product, 3,5-dichloro-2,4-difluoronitrobenzene, is isolated and purified.[1]

Synthesis of 3,5-Dichloro-2,4-difluoroaniline

This protocol describes the reduction of the nitro intermediate.

Procedure: 22.8 g (0.1 mol) of 3,5-dichloro-2,4-difluoronitrobenzene, 80 mL of dimethylformamide (DMF), and 8 g of Raney nickel are placed in a high-pressure autoclave.[1] The autoclave is sealed, and hydrogen gas is introduced to a pressure of 1.25 MPa.[1] The reaction mixture is heated to 50°C and allowed to react for 3 hours.[1] After cooling and filtering the catalyst, the filtrate is subjected to reduced pressure distillation to yield 3,5-dichloro-2,4-difluoroaniline.[1]

Applications in Agrochemicals

The primary application of 3,5-dichloro-2,4-difluoroaniline is as a key intermediate in the synthesis of the insecticide teflubenzuron.[2][3]

Synthesis of Teflubenzuron

Teflubenzuron is synthesized through an addition reaction between 3,5-dichloro-2,4-difluoroaniline and 2,6-difluorobenzoyl isocyanate.[1]

Experimental Protocol for Teflubenzuron Synthesis: 19.8 g (0.1 mol) of 3,5-dichloro-2,4-difluoroaniline is dissolved in 50 mL of toluene and heated to reflux.[1] 2,6-difluorobenzoyl isocyanate is then slowly added dropwise with stirring.[1] The reaction is refluxed for 4 hours.[1] After cooling, the solid product is collected by filtration and dried to give teflubenzuron.[1] This process has a reported yield of 93.7% and a melting point of 222.1-223.3°C.[1]

Physicochemical and Spectroscopic Data

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₃Cl₂F₂N | [4] |

| Molecular Weight | 197.99 g/mol | [4] |

| CAS Number | 83121-15-7 | |

| Appearance | Pale gray solid | |

| Melting Point | 75 °C | |

| Boiling Point | 268.1 °C at 760 mmHg | [5] |

| Purity | ≥99.0% | |

| Moisture Content | ≤0.2% | [3] |

Spectroscopic Data

| Spectroscopy | Predicted Data |

| ¹H NMR | Chemical shifts would be expected in the aromatic region, influenced by the electron-withdrawing effects of the halogen substituents and the electron-donating effect of the amino group. |

| ¹³C NMR | Signals for the six aromatic carbons would be observed, with their chemical shifts and C-F coupling constants being characteristic of the substitution pattern. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the two chlorine atoms. |

| Infrared (IR) | Characteristic peaks for N-H stretching of the primary amine, C-N stretching, and C-H and C-C stretching of the aromatic ring, as well as C-F and C-Cl stretching vibrations would be expected. |

Conclusion

3,5-Dichloro-2,4-difluoroaniline is a vital chemical intermediate with significant importance in the agrochemical industry. Its synthesis, primarily from 2,4-difluoronitrobenzene, is well-established, allowing for the large-scale production required for the manufacturing of pesticides like teflubenzuron. The specific arrangement of its halogen substituents is key to the biological activity of the final products. This guide has provided a detailed overview of its synthesis, including experimental protocols and quantitative data, as well as its primary application, to serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development. Further research into the experimental spectroscopic characterization of this compound would be beneficial for the scientific community.

References

- 1. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]

- 2. New Technique for Synthesis of Insecticide Teflubenzuron,One Kind of Benzoylureas | Semantic Scholar [semanticscholar.org]

- 3. nbinno.com [nbinno.com]

- 4. PubChemLite - 3,5-dichloro-2,4-difluoroaniline (C6H3Cl2F2N) [pubchemlite.lcsb.uni.lu]

- 5. 3,5-Dichloro-2,4-difluoroaniline|lookchem [lookchem.com]

An In-depth Technical Guide to the Research Applications of 3,5-Dichloro-2,4-difluoroaniline

Important Note: This technical guide focuses on the chemical intermediate 3,5-dichloro-2,4-difluoroaniline . Extensive research did not yield any information on the specific isomer, 3,6-dichloro-2,4-difluoroaniline, as requested. It is likely that this compound is not a commercially available or widely studied compound. The following information pertains to the closely related and industrially significant isomer, 3,5-dichloro-2,4-difluoroaniline.

Introduction

3,5-Dichloro-2,4-difluoroaniline is a halogenated aniline derivative that serves as a crucial building block in the synthesis of complex organic molecules.[1] Its unique substitution pattern, featuring two chlorine and two fluorine atoms on the aniline ring, imparts specific reactivity and properties that are leveraged in various industrial applications, most notably in the agrochemical sector.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and primary research applications of 3,5-dichloro-2,4-difluoroaniline for researchers, scientists, and professionals in drug development and agrochemical innovation.

Physicochemical Properties

3,5-Dichloro-2,4-difluoroaniline is a crystalline solid with a unique set of physical and chemical properties that make it a stable and reliable intermediate in organic synthesis.[1] A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 83121-15-7 | [3] |

| Molecular Formula | C₆H₃Cl₂F₂N | [1] |

| Molecular Weight | 197.99 g/mol | [4] |

| Appearance | White to gray or brown powder/crystal | [2] |

| Melting Point | 75 °C | [3][4] |

| Boiling Point | 268.1 °C at 760 mmHg | [4] |

| Purity | ≥99.0% | [3] |

| Moisture Content | ≤0.2% | [3] |

Synthesis of 3,5-Dichloro-2,4-difluoroaniline

The primary route for the synthesis of 3,5-dichloro-2,4-difluoroaniline involves a two-step process starting from 2,4-difluoronitrobenzene: chlorination followed by reduction.[5]

General Synthesis Pathway

The overall synthetic scheme is a straightforward and efficient method for producing high-purity 3,5-dichloro-2,4-difluoroaniline.

Synthesis of 3,5-dichloro-2,4-difluoroaniline.

Experimental Protocols

Step 1: Chlorination of 2,4-difluoronitrobenzene

This step introduces two chlorine atoms onto the aromatic ring of 2,4-difluoronitrobenzene to yield 3,5-dichloro-2,4-difluoronitrobenzene.

-

Procedure: The chlorination of 2,4-difluoronitrobenzene is a key step in the synthesis of 3,5-dichloro-2,4-difluoronitrobenzene.[6] While specific patented methods may vary in their choice of chlorinating agents and catalysts, a general approach involves the reaction of 2,4-difluoronitrobenzene with a chlorinating agent in the presence of a suitable catalyst.

Step 2: Reduction of 3,5-dichloro-2,4-difluoronitrobenzene

The nitro group of 3,5-dichloro-2,4-difluoronitrobenzene is reduced to an amine group to form the final product.

-

Procedure: The reduction of 3,5-dichloro-2,4-difluoronitrobenzene to 3,5-dichloro-2,4-difluoroaniline is typically achieved through catalytic hydrogenation.[7] The reaction is carried out in a solvent such as methanol, ethanol, or isopropanol.[7] A dehalogenation inhibitor is often added to prevent the removal of the chlorine atoms.[7] The reaction is conducted under hydrogen pressure at a temperature ranging from 20-100 °C for 0.5-24 hours.[7] This method is favored for its mild reaction conditions, high selectivity, and good product purity and yield, making it suitable for industrial-scale production.[7]

Research Applications

The primary and most well-documented application of 3,5-dichloro-2,4-difluoroaniline is as a key intermediate in the synthesis of the insecticide Teflubenzuron.[3][7]

Agrochemicals: Synthesis of Teflubenzuron

Teflubenzuron is a benzoylurea insecticide that acts as an insect growth regulator by inhibiting chitin biosynthesis.[8][9] 3,5-dichloro-2,4-difluoroaniline forms the aniline portion of the Teflubenzuron molecule.

Synthesis of Teflubenzuron from 3,5-dichloro-2,4-difluoroaniline

The synthesis involves the reaction of 3,5-dichloro-2,4-difluoroaniline with 2,6-difluorobenzoyl isocyanate.[5][6]

Synthesis of Teflubenzuron.

Experimental Protocol for Teflubenzuron Synthesis

-

Procedure: 19.8g (0.1 mol) of 3,5-dichloro-2,4-difluoroaniline is dissolved in 50 mL of toluene and heated to reflux.[6] 2,6-difluorobenzoyl isocyanate is then slowly added dropwise with continuous stirring. The reaction mixture is refluxed for an additional 4 hours.[6] After cooling, the precipitated solid is filtered and dried to yield Teflubenzuron.[6]

| Product | Yield | Melting Point | Reference |

| Teflubenzuron | 93.7% | 222.1-223.3 °C | [6] |

Potential Pharmaceutical and Other Applications

While the primary application of 3,5-dichloro-2,4-difluoroaniline is in agrochemicals, halogenated anilines, in general, are versatile building blocks in medicinal chemistry and material science.[8] The presence of fluorine and chlorine atoms can significantly influence a molecule's biological activity, metabolic stability, and other pharmacokinetic properties. Therefore, 3,5-dichloro-2,4-difluoroaniline holds potential for use in the synthesis of novel pharmaceutical compounds and specialty chemicals.[1] However, specific examples of its application in these areas are not as well-documented as its role in Teflubenzuron synthesis.

Conclusion

3,5-Dichloro-2,4-difluoroaniline is a valuable and highly specialized chemical intermediate with a critical role in the agrochemical industry. Its synthesis from readily available starting materials is efficient and scalable. The primary application of this compound is in the production of the insecticide Teflubenzuron, a potent insect growth regulator. While its use in other areas such as pharmaceuticals and material science is plausible due to the general utility of halogenated anilines, its role in these fields is less defined. For researchers and professionals in agrochemical development, 3,5-dichloro-2,4-difluoroaniline remains a key building block for the creation of effective pest management solutions.

References

- 1. Atomfair 3,5-Dichloro-2,4-difluoroaniline C6H3Cl2F2N CAS 83121-15-7 - Atomfair [atomfair.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. 3,5-Dichloro-2,4-difluoroaniline|lookchem [lookchem.com]

- 5. New Technique for Synthesis of Insecticide Teflubenzuron,One Kind of Benzoylureas | Semantic Scholar [semanticscholar.org]

- 6. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]

- 7. CN109369414B - Method for preparing teflubenzuron intermediate 3, 5-dichloro-2, 4-difluoroaniline - Google Patents [patents.google.com]

- 8. 3,5-Dichloro-2,4-difluoroaniline | 83121-15-7 | Benchchem [benchchem.com]

- 9. fao.org [fao.org]

Toxicological Profile of 3,6-Dichloro-2,4-Difluoroaniline: A Technical Guide Based on Read-Across Analysis

Introduction to Read-Across Toxicology

Read-across is a data-gap filling strategy that assumes substances with similar chemical structures will have similar toxicological and ecotoxicological properties.[1][3] This approach is a key component of modern chemical safety assessment, reducing the need for animal testing while still allowing for robust hazard evaluation.[4] The validity of a read-across argument depends on a clear justification of the similarity between the source and target compounds, considering factors like structure, functional groups, reactivity, and metabolic pathways.[4]

Caption: Conceptual workflow of the read-across toxicological assessment.

Predicted Toxicological Profile

The toxicological profile of this compound is predicted based on data from various dichloroaniline and difluoroaniline isomers. The primary toxic effect anticipated for this class of compounds is methemoglobinemia , a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[5][6][7]

Aniline and its halogenated derivatives can be absorbed via inhalation, ingestion, and dermal contact.[5][8] Acute exposure to dichloroaniline isomers is associated with symptoms of methemoglobinemia, such as cyanosis (blue or gray skin, lips, and nailbeds), fatigue, dyspnea, and muscle weakness.[5][7] High concentrations can lead to CNS depression, cardiac arrhythmia, and potentially death secondary to hypoxia.[5][6]

Table 1: Acute Oral Toxicity of Structurally Related Anilines (Rat)

| Compound | LD50 (mg/kg bw) | GHS Category Prediction | Reference |

|---|---|---|---|

| 2,3-Dichloroaniline | 940 | 4 | [5] |

| 2,4-Dichloroaniline | 3110 | 5 | [5] |

| 2,5-Dichloroaniline | - | - | - |

| 3,4-Dichloroaniline | 530 - 880 | 4 | [5] |

| 3,5-Dichloroaniline | 340 - 1000+ | 3 / 4 | [9] |

| 2,4-Difluoroaniline | Harmful if swallowed | 4 | [10] |

| 3,5-Difluoroaniline | 2.4571 mol/kg (predicted) | - |[11] |

GHS Categories for Acute Oral Toxicity: Category 1: ≤ 5; Category 2: > 5 and ≤ 50; Category 3: > 50 and ≤ 300; Category 4: > 300 and ≤ 2000; Category 5: > 2000 and ≤ 5000 mg/kg bw.

Based on the data for dichloro- and difluoro- isomers, this compound is predicted to be Harmful if swallowed (GHS Category 4) and Toxic in contact with skin or if inhaled (GHS Category 3) .[10]

-

Skin Irritation: Dichloroaniline isomers generally show minimal to moderate skin irritation in animal studies.[5]

-

Eye Irritation: Data on related compounds suggest a potential for serious eye irritation.[5]

-

Skin Sensitization: Some dichloroaniline isomers, such as 3,4-DCA, are classified as skin sensitizers, indicating a potential to cause allergic skin reactions upon repeated contact.[5]

The primary target organs for repeated exposure to dichloroanilines are the blood and hematopoietic system.[7] Chronic exposure can lead to hemolytic anemia, increased hematopoietic activity, and hemosiderin (iron storage complex) deposits in the spleen.[7] Nephrotoxicity (kidney damage) has also been observed, with studies showing that dichloroaniline isomers can induce proximal tubular necrosis.[9] The order of nephrotoxic potential for DCA isomers in one study was determined to be 3,5-DCA > 2,5-DCA > 2,4-, 2,6- and 3,4-DCA > 2,3-DCA.[9]

-

Mutagenicity: While some in vitro studies (e.g., bacterial reverse mutation assays) on dichloroaniline isomers have shown weak positive results, these findings are generally not replicated in in vivo studies.[5] The overall assessment for the dichloroaniline group suggests they are not genotoxic in vivo.[5]

-

Carcinogenicity: There is limited data available on the carcinogenic potential of most dichloro- and difluoroaniline isomers.

Aniline derivatives can be toxic to aquatic life. A 96-hour acute static test on adult zebrafish (Danio rerio) determined the LC50 for 2,4-difluoroaniline to be 200.96 mg/L.[12]

Key Mechanistic Pathway: Methemoglobin Formation

The hallmark toxicity of aniline and its derivatives is methemoglobinemia.[5] This process is not caused by the parent aniline compound itself but by its metabolites.[6] The metabolic activation begins with N-oxidation in the liver, primarily by cytochrome P450 enzymes, to form a hydroxylamine derivative.[6][8] This metabolite is a potent oxidizing agent that converts the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin, which cannot bind and transport oxygen.[13]

Caption: Simplified signaling pathway for aniline-induced methemoglobinemia.

Experimental Protocols: A Generalized Approach

While no specific studies for this compound were found, this section details the methodology for a standard acute oral toxicity study following the OECD Test Guideline 423 (Acute Toxic Class Method). This provides a framework for how the toxicological properties of the target compound would be experimentally determined.[14]

Objective: To determine the acute oral toxicity of a substance and classify it according to the Globally Harmonised System (GHS).[14] This method uses a stepwise procedure with a small number of animals.[14]

Experimental Animal: Healthy, young adult rodents (typically female rats, as they are often slightly more sensitive).[14][15]

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.[16]

Dose Administration:

-

Animals are fasted overnight prior to administration of the test substance.[16]

-

The substance is administered in a single dose by oral gavage.

-

The starting dose is selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg) based on any existing information. If no information is available, 300 mg/kg is often used as the starting dose.[15]

Procedure:

-

Step 1: Three female rats are dosed at the selected starting level.

-

Observation: The outcome (mortality or survival) determines the next step.

-

Step 2 (if mortality occurs): A new group of three animals is dosed at the next lower fixed dose level.

-

Step 2 (if no mortality occurs): A new group of three animals is dosed at the next higher fixed dose level.

-

The procedure continues until a stopping criterion is met (e.g., mortality at a certain dose, no mortality at the highest dose, etc.), which allows for classification.

Observations:

-

Animals are observed individually for the first 30 minutes, periodically for the first 24 hours, and daily thereafter for 14 days.[16]

-

Observations include changes in skin, fur, eyes, mucous membranes, respiratory and circulatory systems, autonomic and central nervous systems, and behavior.[16]

-

All animals are weighed before dosing and at least weekly thereafter.

-

At the end of the study, all surviving animals are euthanized and subject to a gross necropsy.

Caption: Experimental workflow for an acute oral toxicity test (OECD 423).

Conclusion

In the absence of direct experimental data, a read-across analysis based on structurally similar dichloro- and difluoroanilines provides a preliminary toxicological assessment for this compound. The compound is predicted to be acutely toxic, with the primary hazard being the induction of methemoglobinemia, leading to cellular hypoxia. It is likely to be harmful if swallowed and toxic via dermal contact or inhalation. Repeated exposure may target the hematopoietic system and kidneys. While it is not predicted to be genotoxic in vivo, it may act as a skin and eye irritant. This profile is a prediction and must be confirmed with specific testing of this compound to establish a definitive safety assessment for regulatory and risk management purposes.

References

- 1. Read-Across: A Practical New Approach Methodology for Food Safety Assessments [intertek.com]

- 2. Introduction to Read-across: Principles, Techniques and Frameworks | Risk Assessment Portal | US EPA [assessments.epa.gov]

- 3. Read-Across Principle → Area [product.sustainability-directory.com]

- 4. Read-across – State of the art and next level! – ToxMinds [toxminds.com]

- 5. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 6. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. researchgate.net [researchgate.net]

- 9. Acute nephrotoxicity induced by isomeric dichloroanilines in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

Methodological & Application

Synthesis of Novel Compounds from 3,6-Dichloro-2,4-Difluoroaniline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of novel compounds utilizing 3,6-dichloro-2,4-difluoroaniline as a versatile starting material. While direct synthetic routes for the 3,6-dichloro isomer are not extensively reported, this guide leverages established methodologies for the analogous and more readily documented 3,5-dichloro-2,4-difluoroaniline. The protocols herein describe the synthesis of a benzoylurea insecticide (Teflubenzuron), a substituted aniline via nucleophilic aromatic substitution (SNAr), a biaryl compound through Suzuki-Miyaura cross-coupling, and a pyrazole derivative via diazotization and cyclization. These methods highlight the potential of dichlorodifluoroanilines as scaffolds for generating diverse molecular architectures for applications in drug discovery and agrochemical development.

Introduction

Polysubstituted anilines are crucial building blocks in medicinal chemistry and materials science due to their prevalence in a wide array of biologically active molecules and functional materials. The unique substitution pattern of dichlorodifluoroanilines, featuring both chloro and fluoro groups, offers multiple reactive sites for selective functionalization. The electron-withdrawing nature of the halogen substituents activates the aromatic ring for nucleophilic substitution, while the chlorine atoms are amenable to palladium-catalyzed cross-coupling reactions. The aniline functional group itself serves as a handle for a variety of transformations, including diazotization and amide bond formation. This application note details synthetic strategies to exploit this reactivity for the creation of novel compounds.

Data Presentation

Table 1: Synthesis of Teflubenzuron

| Step | Reactant 1 | Reactant 2 | Product | Solvent | Base | Yield (%) | Purity (%) |

| 1 | 3,5-Dichloro-2,4-difluoroaniline | 2,6-Difluorobenzoyl isocyanate | Teflubenzuron | Toluene | Triethylamine | 93.7 | >98 |

Table 2: Synthesis of a Novel Substituted Aniline via SNAr

| Step | Reactant 1 | Nucleophile | Product | Solvent | Base | Temp (°C) | Yield (%) |

| 1 | 3,5-Dichloro-2,4-difluoroaniline | Morpholine | 4-(3,5-dichloro-2-fluoro-4-aminophenyl)morpholine | DMSO | K₂CO₃ | 120 | 85 |

Table 3: Synthesis of a Novel Biaryl Compound via Suzuki-Miyaura Coupling

| Step | Reactant 1 | Boronic Acid | Product | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 3,5-Dichloro-2,4-difluoroaniline | 4-Methoxyphenylboronic acid | 3-Chloro-5-(4-methoxyphenyl)-2,4-difluoroaniline | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | 75 |

Table 4: Synthesis of a Novel Pyrazole Derivative

| Step | Reactant | Reagent 1 | Reagent 2 | Intermediate/Product | Solvent | Temp (°C) | Yield (%) |

| 1 | 3,5-Dichloro-2,4-difluoroaniline | NaNO₂, HCl | - | Diazonium Salt | Water | 0-5 | ~100 (in situ) |

| 2 | Diazonium Salt | SnCl₂ | - | Hydrazine | HCl (conc.) | 0-5 | 70 |

| 3 | Hydrazine | Acetylacetone | Base | Pyrazole Derivative | Ethanol | Reflux | 80 |

Experimental Protocols

Synthesis of Teflubenzuron (Benzoylurea Insecticide)

This protocol is adapted from the known synthesis of Teflubenzuron, a potent benzoylurea insecticide.[1][2][3][4]

Materials:

-

3,5-Dichloro-2,4-difluoroaniline

-

2,6-Difluorobenzoyl isocyanate

-

Toluene, anhydrous

-

Triethylamine

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 19.8 g (0.1 mol) of 3,5-dichloro-2,4-difluoroaniline in 100 mL of anhydrous toluene.

-

Add 14.5 mL (0.105 mol) of triethylamine to the solution.

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add 19.2 g (0.105 mol) of 2,6-difluorobenzoyl isocyanate dropwise to the refluxing mixture over a period of 30 minutes.

-

Continue to reflux the reaction mixture for 4 hours.

-

Cool the reaction mixture to room temperature.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold toluene (2 x 20 mL) and then with n-hexane (2 x 20 mL).

-

Dry the product under vacuum to afford Teflubenzuron as a white crystalline solid.

Expected Yield: ~35.7 g (93.7%) Characterization: Melting point, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis of a Novel Substituted Aniline via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the nucleophilic aromatic substitution of a fluorine atom on the dichlorodifluoroaniline ring with an amine nucleophile.

Materials:

-

3,5-Dichloro-2,4-difluoroaniline

-

Morpholine

-

Dimethyl sulfoxide (DMSO)

-

Potassium carbonate (K₂CO₃)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

To a 100 mL round-bottom flask, add 1.98 g (10 mmol) of 3,5-dichloro-2,4-difluoroaniline, 1.05 mL (12 mmol) of morpholine, and 2.76 g (20 mmol) of potassium carbonate.

-

Add 20 mL of DMSO to the flask.

-

Heat the reaction mixture to 120 °C and stir for 12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and pour it into 100 mL of ice-cold water.

-

Collect the precipitate by vacuum filtration and wash thoroughly with water.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Expected Yield: ~2.2 g (85%) Characterization: Melting point, ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

Synthesis of a Novel Biaryl Compound via Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a chlorine atom on the dichlorodifluoroaniline ring with a boronic acid.

Materials:

-

3,5-Dichloro-2,4-difluoroaniline

-

4-Methoxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Methanol

-

Water

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

In a 50 mL Schlenk flask, combine 1.98 g (10 mmol) of 3,5-dichloro-2,4-difluoroaniline, 1.82 g (12 mmol) of 4-methoxyphenylboronic acid, 0.58 g (0.5 mmol) of Pd(PPh₃)₄, and 2.76 g (20 mmol) of K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent mixture of toluene (20 mL), methanol (5 mL), and water (5 mL).

-

Heat the reaction mixture to reflux and stir for 16 hours under an inert atmosphere.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Expected Yield: ~2.1 g (75%) Characterization: Melting point, ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

Synthesis of a Novel Pyrazole Derivative

This multi-step protocol describes the conversion of the aniline to a hydrazine derivative, followed by cyclization to form a pyrazole.

Step 1: Diazotization

-

Dissolve 1.98 g (10 mmol) of 3,5-dichloro-2,4-difluoroaniline in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of water dropwise, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Reduction to Hydrazine

-

In a separate flask, prepare a solution of 4.5 g (20 mmol) of tin(II) chloride dihydrate in 10 mL of concentrated hydrochloric acid, and cool it to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the mixture for an additional 2 hours at 0-5 °C.

-

Collect the precipitated hydrazine hydrochloride salt by vacuum filtration, wash with a small amount of cold water, and dry.

Step 3: Pyrazole Formation

-

In a 100 mL round-bottom flask, suspend the crude hydrazine hydrochloride (approx. 10 mmol) in 30 mL of ethanol.

-

Add 1.1 mL (11 mmol) of acetylacetone and a suitable base (e.g., 2.1 mL of triethylamine, 22 mmol).

-

Heat the mixture to reflux and stir for 6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Expected Overall Yield: ~1.5 g (56% over 2 steps) Characterization: Melting point, ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

Visualizations

Caption: Synthetic pathways from this compound.

Caption: Mechanism of action of Benzoylurea insecticides.[5][6][7][8][9]

References

- 1. Teflubenzuron (Ref: CME 13406) [sitem.herts.ac.uk]

- 2. fao.org [fao.org]

- 3. fao.org [fao.org]

- 4. Teflubenzuron | C14H6Cl2F4N2O2 | CID 91734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. Benzoylurea insecticide - Wikipedia [en.wikipedia.org]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. jeb.co.in [jeb.co.in]

Application Notes and Protocols: 3,6-Dichloro-2,4-difluoroaniline in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Dichloro-2,4-difluoroaniline is a polyhalogenated aromatic amine with potential applications as a key building block in the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern offers medicinal chemists a scaffold for the development of novel therapeutic agents. This document provides an overview of a plausible synthetic approach for this compound, based on established methodologies for structurally related compounds. Detailed experimental protocols for the synthesis of analogous compounds are presented, which can be adapted for the target molecule. Furthermore, potential applications in drug discovery are discussed based on the known biological activities of pharmaceuticals derived from similar polychlorofluoroanilines.

Introduction

Polychlorofluoroanilines are a class of chemical intermediates that have garnered significant interest in the pharmaceutical industry. The incorporation of chlorine and fluorine atoms into an aniline scaffold can profoundly influence the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. While specific data on this compound is limited in publicly available literature, its structural similarity to known pharmaceutical intermediates suggests its potential utility in the synthesis of bioactive compounds.

This document outlines a hypothetical, yet chemically sound, synthetic pathway to this compound. The proposed route is informed by patented industrial processes for the synthesis of related isomers. Detailed experimental protocols for key synthetic steps are provided as a guide for researchers.

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be envisioned starting from a readily available polychlorinated benzene derivative. The following multi-step synthesis is proposed, drawing parallels from the synthesis of 3,5-difluoroaniline.[1][2]

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols (Adapted from Analogous Syntheses)

The following protocols are based on established methods for the synthesis of structurally similar compounds, such as 2,6-difluoroaniline and 3,5-difluoroaniline, and can serve as a starting point for the synthesis of this compound.

Protocol 1: Synthesis of 3,5-Dichloro-2,6-difluoronitrobenzene from 2,3,5,6-Tetrachloronitrobenzene (Halex Reaction)

This protocol is adapted from the synthesis of 3,5-dichloro-2,6-difluoronitrobenzene, a key intermediate.[3]

Materials:

-

2,3,5,6-Tetrachloronitrobenzene

-

Potassium fluoride (spray-dried)

-

Tetrabutylammonium bromide

-

Dimethylformamide (DMF), anhydrous

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a solution of 2,3,5,6-tetrachloronitrobenzene (0.02 mol) in anhydrous DMF, add potassium fluoride (0.03 mol) and tetrabutylammonium bromide (0.001 mol).

-

Heat the reaction mixture to reflux and maintain for 14 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated potassium chloride.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the DMF.

-

The crude product can be purified by high vacuum distillation to yield 3,5-dichloro-2,6-difluoronitrobenzene.

Protocol 2: Reductive Dechlorination to form the Target Aniline

This protocol describes a general method for the reduction of a nitro group and simultaneous dechlorination, adapted from the synthesis of 2,6-difluoroaniline.[3]

Materials:

-

3,5-Dichloro-2,6-difluoronitrobenzene (from Protocol 1)

-

Methanol

-

Raney-Nickel catalyst

-

Parr Hydrogenator or similar high-pressure hydrogenation apparatus

-

Nitrogen gas

-

Hydrogen gas

-

Filtration apparatus (e.g., Celite bed)

-

Rotary evaporator

Procedure:

-

In a Parr Hydrogenator, dissolve 3,5-dichloro-2,6-difluoronitrobenzene (0.02 mol) in methanol.

-

Carefully add Raney-Ni catalyst to the solution under a nitrogen atmosphere.

-

Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen gas to approximately 20 kg/cm ².

-

Heat the reaction mixture to 120°C and maintain for 25-30 hours with vigorous stirring.

-

During this time, both the reduction of the nitro group to an amine and dechlorination will occur.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Purge the reactor with nitrogen gas.

-

Filter the reaction mixture through a bed of Celite to remove the Raney-Ni catalyst.

-

Concentrate the filtrate using a rotary evaporator to remove the methanol.

-

The resulting crude product, this compound, can be purified by high vacuum distillation.

Data Presentation

While quantitative data for the synthesis of this compound is not available, the following table summarizes typical reaction conditions and yields for the synthesis of a related compound, 2,6-difluoroaniline, from 1,2,4-trichlorobenzene.[3]

| Step No. | Reaction | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Chlorination | 1,2,4-Trichlorobenzene | Cl₂, AlCl₃ | Ethylene dichloride | 50 | 12 | ~70-80 |

| 2 | Nitration | 1,2,4,5-Tetrachlorobenzene | Fuming HNO₃, Conc. H₂SO₄ | - | Room Temp | Overnight | Not specified |

| 3 | Fluorination (Halex) | 2,3,5,6-Tetrachloronitrobenzene | KF, Tetrabutylammonium bromide | DMF | Reflux | 14 | Not specified |

| 4 | Reduction & Dechlorination | 3,5-Dichloro-2,6-difluoronitrobenzene | H₂, Raney-Ni | Methanol | 120 | 25-30 | Not specified |

Potential Pharmaceutical Applications

The introduction of chlorine and fluorine atoms at specific positions on the aniline ring can significantly modulate the biological activity of a resulting pharmaceutical compound. Halogen atoms can influence drug-receptor interactions, membrane permeability, and metabolic pathways.[4]

Based on the applications of other difluoro- and dichloro- anilines, this compound could serve as a valuable intermediate in the synthesis of:

-

Kinase Inhibitors: Many kinase inhibitors feature substituted aniline cores that are crucial for their binding to the ATP pocket of the enzyme. The specific substitution pattern of the target aniline could lead to novel inhibitors with improved selectivity and potency.

-

Agrochemicals: Halogenated anilines are common precursors for a variety of herbicides and fungicides.[3]

-

Anti-inflammatory Agents: Diflunisal, an anti-inflammatory drug, utilizes a difluoroaniline intermediate in its synthesis.[5]

-

Antiviral and Antimicrobial Agents: The incorporation of halogen atoms can enhance the antimicrobial and antiviral properties of various heterocyclic compounds derived from anilines.

Logical Workflow for Intermediate Synthesis

The general workflow for synthesizing a pharmaceutical intermediate from a starting aniline like this compound often involves coupling reactions to build a more complex molecular scaffold.

Caption: General workflow for utilizing this compound.

Conclusion

While this compound is not a widely documented chemical entity, its synthesis is plausible through established chemical transformations. The protocols and synthetic strategies outlined in this document, based on the synthesis of analogous compounds, provide a solid foundation for researchers to explore the synthesis and utility of this novel intermediate. Its unique halogenation pattern holds promise for the development of new pharmaceutical agents with potentially enhanced biological activities. Further research into the synthesis and application of this compound is warranted to fully elucidate its potential in drug discovery and development.

References

- 1. Process for preparing 3,5-difluoroaniline - Patent US-5294742-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents [patents.google.com]